molecular formula C16H23N3O5 B14547643 4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate CAS No. 62135-80-2

4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate

Cat. No.: B14547643
CAS No.: 62135-80-2
M. Wt: 337.37 g/mol
InChI Key: GLGNBFBUFMEQBX-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate is a synthetic organic compound that features a nitrophenyl group and an aminopentanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate typically involves the reaction of 4-nitrophenol with 4-aminopentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products Formed

    Reduction: 4-Aminophenyl 4-[(4-aminopentanoyl)amino]pentanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrophenol and 4-aminopentanoyl pentanoic acid.

Scientific Research Applications

4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of ester hydrolysis and nucleophilic substitution reactions.

    Biology: Investigated for its potential as a substrate in enzyme assays, particularly those involving esterases and amidases.

    Medicine: Explored for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical agents.

    Industry: Utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

    Prodrug Activation: In the case of its use as a prodrug, the compound is metabolized by enzymes in the body to release the active drug, which then exerts its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another ester compound with a nitrophenyl group, commonly used in enzyme assays.

    4-Nitrophenyl phosphate: Used as a substrate in phosphatase assays.

    4-Nitrophenyl β-D-glucopyranoside: Utilized in glycosidase assays.

Uniqueness

4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate is unique due to its dual functional groups (nitrophenyl and aminopentanoyl), which allow it to participate in a wider range of chemical reactions and biological interactions compared to simpler nitrophenyl compounds.

Properties

CAS No.

62135-80-2

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

(4-nitrophenyl) 4-(4-aminopentanoylamino)pentanoate

InChI

InChI=1S/C16H23N3O5/c1-11(17)3-9-15(20)18-12(2)4-10-16(21)24-14-7-5-13(6-8-14)19(22)23/h5-8,11-12H,3-4,9-10,17H2,1-2H3,(H,18,20)

InChI Key

GLGNBFBUFMEQBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NC(C)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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